molecular formula C14H19NO B5101779 N-(sec-butyl)-2-phenylcyclopropanecarboxamide

N-(sec-butyl)-2-phenylcyclopropanecarboxamide

Cat. No. B5101779
M. Wt: 217.31 g/mol
InChI Key: LUMDRWWSKDYVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-phenylcyclopropanecarboxamide, commonly known as BMS-204352, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

N-(sec-butyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have a range of physiological effects.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-phenylcyclopropanecarboxamide involves the inhibition of the FAAH enzyme. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have a range of physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a range of effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-phenylcyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving) effects, anti-inflammatory effects, and anxiolytic (anti-anxiety) effects. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(sec-butyl)-2-phenylcyclopropanecarboxamide is its ability to selectively inhibit the FAAH enzyme, without affecting other enzymes involved in the metabolism of endocannabinoids. This makes it a useful tool for studying the physiological effects of endocannabinoids. However, one limitation of this compound is that it is relatively unstable and has a short half-life, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on N-(sec-butyl)-2-phenylcyclopropanecarboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(sec-butyl)-2-phenylcyclopropanecarboxamide involves the reaction of sec-butylamine with 2-phenylcyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired compound, which can be purified by column chromatography.

properties

IUPAC Name

N-butan-2-yl-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-10(2)15-14(16)13-9-12(13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMDRWWSKDYVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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